4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride
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Overview
Description
4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position, an isopropyl group at the 2-position, and an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and isopropylamine.
Substitution Reaction: The 4-methylpyridine undergoes a substitution reaction with isopropylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Formation of Hydrochloride Salt: The resulting amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat and mass transfer, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(propan-2-yl)pyridine: Lacks the amine group, resulting in different chemical properties and reactivity.
2-(propan-2-yl)pyridin-3-amine: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-methyl-3-aminopyridine: Lacks the isopropyl group, leading to different solubility and interaction with molecular targets.
Uniqueness
4-methyl-2-(propan-2-yl)pyridin-3-amine hydrochloride is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
2460754-74-7 |
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Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-6(2)9-8(10)7(3)4-5-11-9;/h4-6H,10H2,1-3H3;1H |
InChI Key |
VKLMOUVWFLSAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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